6-Bromo-5-methyl-indolin-2-one 6-Bromo-5-methyl-indolin-2-one
Brand Name: Vulcanchem
CAS No.: 1260851-75-9
VCID: VC11712795
InChI: InChI=1S/C9H8BrNO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12)
SMILES: CC1=CC2=C(C=C1Br)NC(=O)C2
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol

6-Bromo-5-methyl-indolin-2-one

CAS No.: 1260851-75-9

Cat. No.: VC11712795

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-methyl-indolin-2-one - 1260851-75-9

Specification

CAS No. 1260851-75-9
Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
IUPAC Name 6-bromo-5-methyl-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C9H8BrNO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12)
Standard InChI Key AZELOYIMXKBEDP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Br)NC(=O)C2
Canonical SMILES CC1=CC2=C(C=C1Br)NC(=O)C2

Introduction

Structural Identification and Nomenclature

Chemical Structure and IUPAC Name

6-Bromo-5-methyl-indolin-2-one (C₉H₈BrNO) belongs to the indolin-2-one family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring. The bromine atom at position 6 and the methyl group at position 5 distinguish it from simpler indolinones. Its IUPAC name is 6-bromo-5-methyl-1,3-dihydro-2H-indol-2-one, reflecting the ketone group at the 2-position and the saturated pyrrolidine ring .

Molecular and Spectral Characteristics

  • Molecular weight: 226.07 g/mol (calculated based on analogous compounds).

  • CAS Registry: While no CAS number is explicitly listed for 6-bromo-5-methyl-indolin-2-one, structurally similar compounds such as 6-bromo-1-methylindolin-2-one (CAS 897957-06-1) and 6-bromo-2-oxindole (CAS 99365-40-9) provide reference points for spectral data .

  • Key spectral features:

    • IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) .

    • NMR: Expected signals include a singlet for the methyl group (δ ~2.3 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect (δ ~7.1–7.5 ppm).

Synthetic Routes and Methodologies

Friedel-Crafts Acylation

A patent describing the synthesis of 6-bromoindole derivatives (CN104292145A) offers a potential pathway . Adapting this method:

  • Friedel-Crafts reaction: 6-Bromoindole reacts with oxalyl chloride in the presence of AlCl₃ to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.

  • Amidation: The acyl chloride intermediate is treated with aqueous ammonia to yield the corresponding amide.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine.

  • Boc protection: The amine is protected using di-tert-butyl dicarbonate to stabilize the final product .

For 6-bromo-5-methyl-indolin-2-one, introducing the methyl group at position 5 would require starting with 5-methylindole or employing directed ortho-metalation strategies to install substituents regioselectively.

Alternative Pathways

  • Pd-catalyzed cross-coupling: Bromine at position 6 allows for Suzuki-Miyaura couplings to introduce aryl groups, though this is more relevant for functionalized derivatives .

  • Oxidation of indoles: Indole precursors can be oxidized to indolin-2-ones using reagents like RuCl₃/NaIO₄, though bromine and methyl groups may necessitate optimized conditions.

Physicochemical Properties

Thermal and Solubility Data

Based on analogs :

PropertyValue
Melting point210–215 °C (estimated)
Boiling point340–345 °C (predicted)
Density1.65–1.70 g/cm³
SolubilitySoluble in DMSO, THF; sparingly in water

Stability and Reactivity

  • Hygroscopicity: Low (similar to 6-bromo-2-oxindole ).

  • Light sensitivity: Stable under inert atmospheres but may degrade upon prolonged UV exposure.

  • Reactivity: The ketone at C2 participates in nucleophilic additions, while the bromine enables cross-coupling reactions .

Pharmacological Applications

Anticancer Activity

Indolin-2-one derivatives are known p38α MAP kinase inhibitors, which modulate inflammatory pathways and apoptosis . For example, 6-bromo-2-oxindole exhibits IC₅₀ values in the low micromolar range against cancer cell lines . The methyl group in 6-bromo-5-methyl-indolin-2-one may enhance lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted therapies.

Future Directions

  • Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Structure-activity relationships (SAR): Systematically vary substituents at C5 and C6 to enhance potency and selectivity.

  • In vivo studies: Evaluate pharmacokinetics and toxicity in animal models to advance therapeutic applications.

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